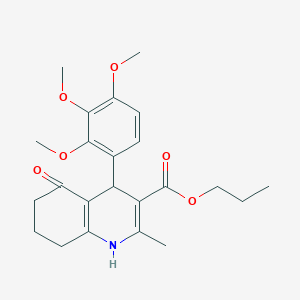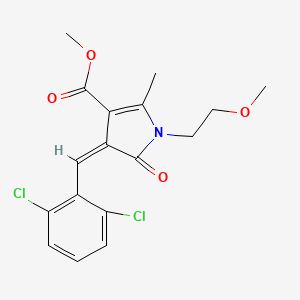
6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromenones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
作用机制
The exact mechanism of action of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. Its antiviral activity may be attributed to its ability to inhibit viral replication. Its anti-inflammatory and antioxidant activities may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been reported to exhibit antiviral activity against hepatitis C virus, dengue virus, and human immunodeficiency virus. Its anti-inflammatory and antioxidant activities have been demonstrated in various animal models of inflammation and oxidative stress.
实验室实验的优点和局限性
One of the advantages of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one is its potential use as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and can be obtained in moderate yield. However, its low solubility in water and organic solvents can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the research and development of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one. One direction is to further investigate its anticancer activity and elucidate its mechanism of action. Another direction is to explore its potential use as an antiviral agent and develop more potent derivatives. Its potential use as an insecticide and herbicide also warrants further investigation. In addition, its use as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography can be further explored.
合成方法
The synthesis of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one involves the reaction of 6-chloro-4-hydroxycoumarin with octahydro-1(2H)-quinoline in the presence of a strong acid catalyst, followed by oxidation with a suitable oxidizing agent. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
科学研究应用
The potential applications of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one in scientific research are numerous. It has been reported to exhibit anticancer, antiviral, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use as an insecticide and herbicide. In addition, it has been used as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography.
属性
IUPAC Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-6-chlorochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c20-15-7-8-18-16(10-15)19(22)14(12-23-18)11-21-9-3-5-13-4-1-2-6-17(13)21/h7-8,10,12-13,17H,1-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFOCSQYKWFHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-6-chlorochromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate](/img/structure/B5113495.png)
![5-(3,4-dichlorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5113501.png)
![1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B5113503.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5113508.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)
![N-cyclopropyl-N'-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5113536.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5113537.png)
